5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine
Description
5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine is a fluorinated indazole derivative characterized by a tetrahydropyran (THP) group at the 1-position and an amine substituent at the 6-position of the indazole ring. The fluorine atom at the 5-position distinguishes it from non-fluorinated analogues.
Properties
Molecular Formula |
C12H14FN3O |
|---|---|
Molecular Weight |
235.26 g/mol |
IUPAC Name |
5-fluoro-1-(oxan-2-yl)indazol-6-amine |
InChI |
InChI=1S/C12H14FN3O/c13-9-5-8-7-15-16(11(8)6-10(9)14)12-3-1-2-4-17-12/h5-7,12H,1-4,14H2 |
InChI Key |
WPNVXIAZXPEDOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C3=CC(=C(C=C3C=N2)F)N |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation and Substitution
- The synthesis often begins with 6-nitroindazole or its 5-fluoro-substituted analog. The nitro group at the 6-position is a key functional handle for later reduction to the amine.
The indazole ring nitrogen at N-1 is protected by reaction with 3,4-dihydro-2H-pyran (tetrahydropyran) in the presence of an acid catalyst such as methanesulfonic acid. This protection is typically carried out in solvents like dimethylformamide (DMF), tetrahydrofuran (THF), or methylene chloride (CH2Cl2).
Reagents Solvent Catalyst Temperature Time 3-Iodo-6-nitroindazole + 3,4-dihydro-2H-pyran DMF, THF, or CH2Cl2 Methanesulfonic acid Room temp to mild heating Several hours This step yields 3-iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole as an intermediate.
Functionalization at C-3 Position (Optional)
- If further substitution at the C-3 position is desired, a Heck reaction can be employed. For example, coupling 3-iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole with vinyl pyridine in the presence of palladium(II) acetate, tri-o-tolylphosphine ligand, and a base such as N,N-diisopropylethylamine in DMF solvent at elevated temperatures produces 6-nitro-3-substituted derivatives.
Reduction of the Nitro Group to Amine
- The key transformation to obtain the 6-amine is the reduction of the 6-nitro group.
- Common reduction methods include catalytic hydrogenation or chemical reduction using agents like iron powder/acetic acid or tin(II) chloride.
- The tetrahydropyran protecting group at N-1 is stable under these reducing conditions, allowing selective reduction at the 6-position.
Deprotection of the N-1 Tetrahydropyran Group (If Required)
- After functionalization, the tetrahydropyran group can be removed to regenerate the free N-1 indazole nitrogen.
- Deprotection is achieved by treatment with acids such as hydrochloric acid, sulfuric acid, para-toluenesulfonic acid, or Lewis acids like boron trifluoride etherate.
- These reactions are typically performed in solvents compatible with the acid and the substrate, such as dichloromethane or aqueous mixtures.
Representative Experimental Procedure
A typical experimental sequence for the preparation of this compound is summarized below:
| Step | Procedure | Yield (%) | Notes |
|---|---|---|---|
| 1 | Protection of 5-fluoro-6-nitroindazole with 3,4-dihydro-2H-pyran and methanesulfonic acid in DMF | 75-85 | Reaction monitored by TLC; forms N-1 tetrahydropyran protected nitroindazole intermediate |
| 2 | Reduction of nitro group to amine using catalytic hydrogenation (Pd/C, H2) or chemical reduction | 80-90 | Selective reduction; tetrahydropyran group remains intact |
| 3 | Purification by column chromatography or recrystallization | — | Purity confirmed by NMR and mass spectrometry |
Analytical and Characterization Data
- Nuclear Magnetic Resonance (NMR): Proton NMR confirms the tetrahydropyran ring protons and aromatic indazole protons; fluorine substitution can be observed by characteristic coupling patterns.
- Mass Spectrometry (MS): Molecular ion peaks consistent with the protected amine compound.
- Melting Point and Purity: Determined by standard techniques to confirm compound identity and purity.
Data Table Summarizing Key Reagents and Conditions
Additional Notes on Related Synthetic Strategies
- Alternative synthetic strategies involve direct amination of halogenated indazole derivatives or use of lithiation followed by electrophilic substitution, but these are less common for this specific compound.
- The tetrahydropyran group serves as a protecting group to improve stability and selectivity during multi-step synthesis.
- The presence of the fluorine atom at the 5-position influences electronic properties and can affect reactivity during substitution and reduction steps.
Chemical Reactions Analysis
5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural similarities with 5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine, differing primarily in substituent type and position:
Analysis of Substituent Effects
- Fluorine vs. Hydrogen at Position 5: The fluorine atom in the target compound introduces electron-withdrawing effects, which may enhance binding affinity in biological targets (e.g., kinases) by polarizing the aromatic ring .
- Amine Position (4 vs. 6) : The 4-amine analogue (CAS 1053655-57-4) likely exhibits distinct hydrogen-bonding interactions compared to the 6-amine variant. This positional shift could alter solubility and target selectivity .
- Ethynyl vs. Fluorine at Position 5 : The ethynyl group in CAS 1365888-99-8 introduces steric bulk and rigidity, increasing lipophilicity. This may improve membrane permeability but reduce aqueous solubility relative to the fluorine-substituted compound .
Biological Activity
5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydropyran moiety linked to an indazole ring, with the molecular formula CHFNO and a molecular weight of approximately 235.26 g/mol. The presence of fluorine in its structure suggests enhanced pharmacological properties, particularly in targeting various diseases.
Biological Activity
This compound exhibits a range of biological activities, which can be summarized as follows:
- Anticancer Activity : Preliminary studies indicate that the compound may possess anticancer properties, potentially through mechanisms similar to other indazole derivatives.
- Kinase Inhibition : The compound shows promise as a kinase inhibitor, which is crucial for the development of targeted cancer therapies.
Comparative Biological Activity
A comparison of related compounds highlights the unique profile of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-Fluoroindazole | Indazole ring with fluorine | Anticancer activity |
| Tetrahydropyran derivatives | Tetrahydropyran moiety | Various biological activities |
| 4-(5-(4-fluorophenyl)-6-tetrahydro-pyran) | Fluorophenyl group | Kinase inhibition |
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, its structural similarities to known kinase inhibitors suggest that it may interact with specific targets involved in cell signaling pathways.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of this compound's biological activity:
- Synthesis Methods : Various synthetic routes have been explored to produce this compound, emphasizing the importance of optimizing conditions for yield and purity.
- In Vitro Studies : Laboratory tests have demonstrated that the compound can inhibit cell proliferation in various cancer cell lines, indicating potential therapeutic applications.
- Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that modifications in the tetrahydropyran or indazole components can significantly affect the compound's potency and selectivity against target enzymes.
Future Directions
Research is ongoing to further elucidate the pharmacokinetics and pharmacodynamics of this compound. Future studies will likely focus on:
- In Vivo Efficacy : Evaluating the compound's effectiveness in animal models to assess its therapeutic potential.
- Toxicology Studies : Understanding the safety profile of this compound is crucial for its development as a drug candidate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
